- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,

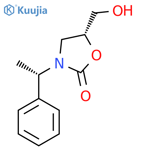

Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

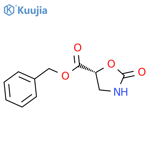

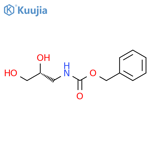

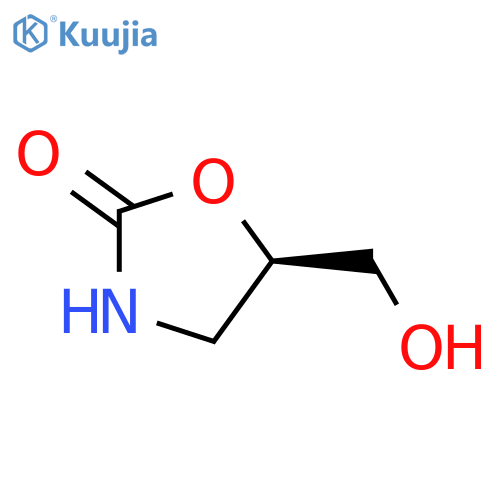

97859-49-9 structure

اسم المنتج:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

كاس عدد:97859-49-9

وسط:C4H7NO3

ميغاواط:117.103281259537

MDL:MFCD26407853

CID:2158516

PubChem ID:10236003

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- (R)-5-(hydroxymethyl)oxazolidin-2-one

- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (R)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-

- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)

- EN300-137499

- DB-223438

- AKOS026728049

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-

- (R)-5-hydroxymethyloxazolidin-2-one

- SCHEMBL523804

- CS-0131343

- LSYOFPBORRARMF-GSVOUGTGSA-N

- MFCD26407853

- 97859-49-9

- WS-03143

- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD26407853

- نواة داخلي: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1

- مفتاح Inchi: LSYOFPBORRARMF-GSVOUGTGSA-N

- ابتسامات: C([C@H]1CNC(=O)O1)O

حساب السمة

- نوعية دقيقة: 117.04300

- النظائر كتلة واحدة: 117.042593085g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 8

- تدوير ملزمة العد: 1

- تعقيدات: 104

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 1

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: -0.9

- طوبولوجي سطح القطب: 58.6Ų

الخصائص التجريبية

- كثيف: 1.288±0.06 g/cm3 (20 ºC 760 Torr),

- نقطة انصهار: 93.0 ºC (isopropanol )

- الذوبان: Soluble (491 g/l) (25 º C),

- بسا: 58.56000

- لوغب: -0.58410

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137499-0.1g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 0.1g |

$288.0 | 2023-02-15 | |

| eNovation Chemicals LLC | D381643-5g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 5g |

$995 | 2023-09-04 | |

| Chemenu | CM116273-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$1000 | 2021-08-06 | |

| abcr | AB480275-250 mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |

97859-49-9 | 250MG |

€190.70 | 2023-07-10 | ||

| Ambeed | A862592-250mg |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 250mg |

$53.0 | 2025-02-24 | |

| Ambeed | A862592-1g |

(R)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 97% | 1g |

$132.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D381643-1g |

(R)-5-(hydroxymethyl)oxazolidin-2-one |

97859-49-9 | 95% | 1g |

$395 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-250MG |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 250MG |

¥ 217.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1926-5G |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5g |

¥ 3,504.00 | 2023-03-30 | |

| Enamine | EN300-137499-5.0g |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-49-9 | 95% | 5.0g |

$3439.0 | 2023-02-15 |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Catalysts: Pancreatin

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

1.1 Catalysts: Triacylglycerol lipase

المراجع

- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C

1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

المراجع

- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

المراجع

- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

المراجع

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Potassium carbonate Solvents: Ethanol

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

المراجع

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

طريقة الإنتاج 7

رد فعل الشرط

1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C

2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

المراجع

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

المراجع

- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C

المراجع

- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

المراجع

- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5

المراجع

- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C

المراجع

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

المراجع

- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs, Italy, 1995, 6(5), 1181-90

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

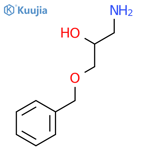

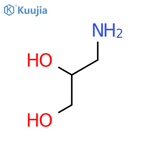

- (R)-3-Amino-1,2-propanediol

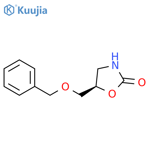

- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-

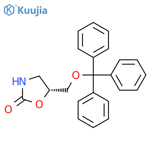

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-

- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-

- 4-methylbenzene-1-sulfonic acid

- 5-[(Acetyloxy)methyl]-2-oxazolidinone

- 3-Amino-1,2-propandiol

- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-

- (R)-benzyl 2-oxooxazolidine-5-carboxylate

- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one الوثائق ذات الصلة

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

Related Articles

-

الأجسام المضادة وحيدة النسيلة: ثورة في الطب الحيوي والعلاجات المستهدفة تشهد العقود الأخيرة تحولاً جذ……Jun 24, 2025

-

دور الإنزيمات في العلاج الموجه للسرطان: آليات وتطبيقات واعدة تشكل الإنزيمات محوراً حيوياً في تطوير ا……Jun 24, 2025

-

دور البروتينات في تطوير الأدوية المستهدفة: الثورة العلاجية في الكيمياء الحيوية والطب موجز المنتجات ذ……Jun 24, 2025

-

CRISPR-Cas9: ثورة في الكيمياء الحيوية والطب الجيني في قلب التقدم الطبي المذهل في القرن الحادي والعشر……Jun 24, 2025

-

الأجسام المضادة المترافقة بالعقاقير: الجيل الجديد من العلاج الموجه للسرطان تمثل الأجسام المضادة المت……Jun 24, 2025

97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) منتجات ذات صلة

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 857369-11-0(2-Oxoethanethioamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

نقاء:99%/99%

كمية:1g/5g

الأسعار ($):192.0/741.0